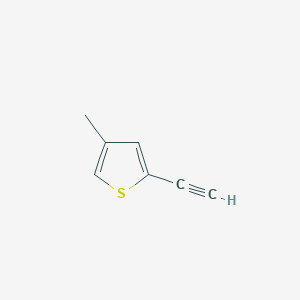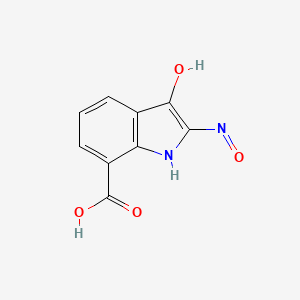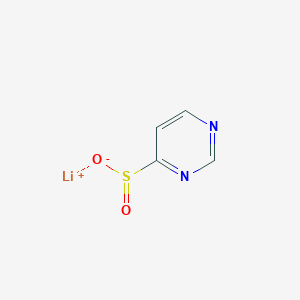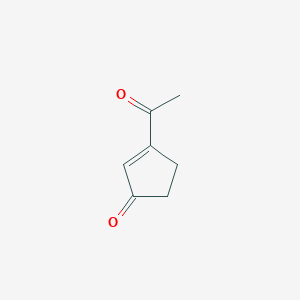![molecular formula C6H5IN4 B13118746 4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: is a heterocyclic compound that belongs to the family of pyrazolopyrimidines. This compound is characterized by the presence of an iodine atom at the fourth position and a methyl group at the first position of the pyrazolo[3,4-d]pyrimidine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the iodination of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine. One common method includes the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: The iodine atom in 4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to remove the iodine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, 4-thio-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, and 4-alkoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Oxidation Products: Various oxidized derivatives of the pyrazolo[3,4-d]pyrimidine ring.
Reduction Products: Deiodinated or reduced forms of the original compound.
科学的研究の応用
Chemistry: 4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Its structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
作用機序
The mechanism of action of 4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is largely dependent on its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
- 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Thio-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Alkoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Comparison: 4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its analogs. The iodine atom can be easily substituted, making this compound a versatile intermediate in synthetic chemistry. Additionally, its potential as a kinase inhibitor sets it apart from other similar compounds, which may have different biological activities.
特性
IUPAC Name |
4-iodo-1-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c1-11-6-4(2-10-11)5(7)8-3-9-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOHAQIODYNUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)

![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)

